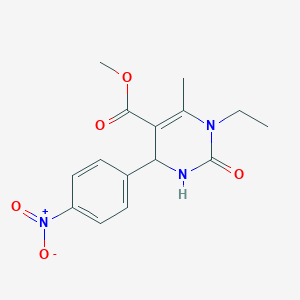

![molecular formula C18H17BrClN3O3S B2484668 1-(4-Chlorphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromid CAS No. 1106752-09-3](/img/structure/B2484668.png)

1-(4-Chlorphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

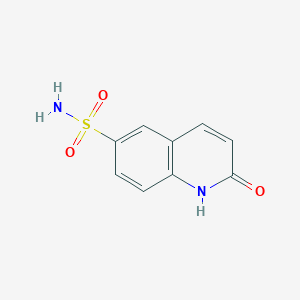

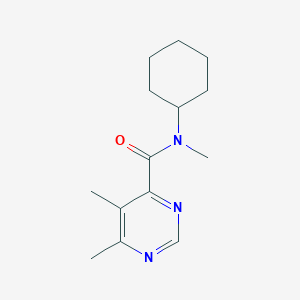

1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C18H17BrClN3O3S and its molecular weight is 470.77. The purity is usually 95%.

BenchChem offers high-quality 1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von 1,3,5-Trisubstituierten 1H-Pyrazolen

Die Verbindung wurde in der Eintopfsynthese von 1,3,5-trisubstituierten 1H-Pyrazolen ohne Lösungsmittel eingesetzt. Forscher haben α,β-ungesättigte Aldehyde/Ketone und Hydrazin als Ausgangsmaterialien verwendet, katalysiert durch H3[PW12O40]/SiO2 unter Mikrowellenbestrahlung. Die Methode bietet umweltfreundliche Bedingungen, eine einfache Handhabung und gute Ausbeuten. Siliciumdioxid absorbiert Mikrowellenenergie effektiv und fördert die Kondensationsreaktion. Die Kristallstruktur eines bestimmten Derivats, 1-(4-Chlorphenyl)-5-(2-Methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazol, wurde ebenfalls aufgeklärt .

Synthese von 2-Amino-1,3,4-Oxadiazol-Derivaten

Obwohl nicht direkt mit der Verbindung verwandt, ist die Synthese von 2-Amino-1,3,4-Oxadiazol-Derivaten ein interessantes Feld. Diese Derivate zeigen vielfältige biologische Aktivitäten, darunter Antitumorwirkungen. Forscher haben verschiedene Synthesewege erforscht, um Zugang zu diesen Verbindungen zu erhalten, was zur Arzneimittelforschung und pharmazeutischen Chemie beiträgt .

Metallfreie Cyclisierung von Benzo[e][1,3]thiazin-4-onen

Obwohl nicht der Hauptfokus, können die Strukturmerkmale der Verbindung in der Synthese von Benzo[e][1,3]thiazin-4-onen relevant sein. Forscher haben eine metallfreie Cyclisierungsmethode unter Verwendung von Benzo[c][1,2]dithiol-3-onen und Amidinen demonstriert. Triphenylphosphin erleichtert die Ringöffnung von Benzo[c][1,2]dithiol-3-onen durch S-S-Bindungsspaltung .

Potenzielle Antitumor- und Zytotoxizität

Thiazol-Derivate, einschließlich derer mit Imidazo[2,1-b][1,3]thiazin-1-ium-Einheiten, wurden auf ihre Antitumor- und zytotoxischen Wirkungen untersucht. So zeigten [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäure-Arylidenhydrazide potente Wirkungen gegen Prostatakrebszelllinien .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN3O3S.BrH/c19-14-5-7-15(8-6-14)20-12-18(23,21-9-2-10-26-17(20)21)13-3-1-4-16(11-13)22(24)25;/h1,3-8,11,23H,2,9-10,12H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYLXXCYFUNJJQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Cl)SC1.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

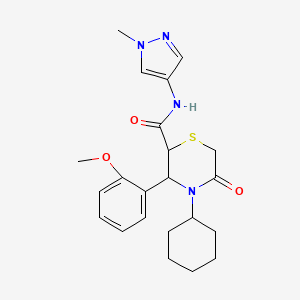

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2484587.png)

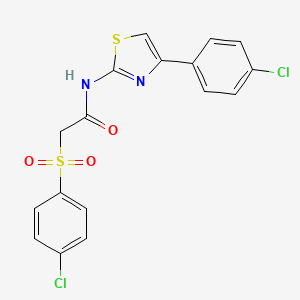

![2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2484590.png)

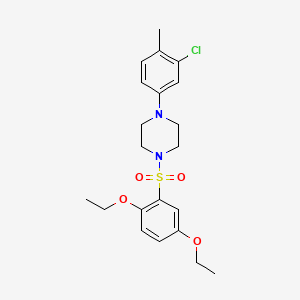

![N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2484598.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)

![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)